molecular formula C26H24N4O3 B2743880 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941912-32-9

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2743880
CAS No.: 941912-32-9
M. Wt: 440.503
InChI Key: IFMHVLPNIQKVAR-UHFFFAOYSA-N
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Description

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Biological Activity

The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

This structure features key functional groups that contribute to its biological activity, including an oxazole ring and a piperazine moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from recent studies.

Antiinflammatory Activity

  • Mechanism of Action : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory process. Inhibition of COX-II leads to reduced synthesis of prostaglandins, mediating inflammation and pain.
  • In Vitro Studies : A study reported that the compound exhibited significant COX-II inhibitory activity with an IC50 value comparable to known inhibitors like Celecoxib .
  • Case Study : In a controlled experiment involving rat models with induced inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Analgesic Properties

  • Pain Relief Mechanism : The analgesic effects are likely mediated through both peripheral and central mechanisms. The piperazine component may enhance central nervous system penetration, contributing to pain relief.
  • Experimental Evidence : In animal models, the compound demonstrated significant analgesic effects in pain response assays (e.g., hot plate test), suggesting its potential for pain management .

Comparative Biological Activity

To better understand the biological activity of this compound relative to other similar compounds, a comparison table is provided below:

Compound NameCOX-II Inhibition (IC50 μM)Analgesic ActivityReferences
This compound0.72Significant
Celecoxib0.89Moderate
Rofecoxib0.011High

Toxicity and Safety Profile

While preliminary studies indicate promising therapeutic effects, it is essential to evaluate the toxicity profile of this compound:

  • Acute Toxicity Studies : Initial toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses.
  • Long-term Effects : Ongoing studies are required to assess long-term safety and potential side effects associated with chronic use.

Properties

IUPAC Name

2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-19-7-5-6-10-23(19)31-18-21-11-12-24(32-21)25-28-22(17-27)26(33-25)30-15-13-29(14-16-30)20-8-3-2-4-9-20/h2-12H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMHVLPNIQKVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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